molecular formula C18H15BrN2O3 B2577013 2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol CAS No. 850735-85-2

2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol

Cat. No.: B2577013
CAS No.: 850735-85-2
M. Wt: 387.233
InChI Key: KAFMDJDBVBOLEF-UHFFFAOYSA-N
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Description

2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol typically involves a series of organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling). The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phenolic derivatives, while substitution reactions may yield various substituted phenols.

Scientific Research Applications

2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxy group, for example, may influence its solubility and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[5-(2-bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-2-23-12-7-8-13(15(22)9-12)18-17(10-20-11-21-18)24-16-6-4-3-5-14(16)19/h3-11,22H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFMDJDBVBOLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC=C3Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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